molecular formula C4H2ClF3N2O B023810 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 723286-98-4

2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B023810
CAS No.: 723286-98-4
M. Wt: 186.52 g/mol
InChI Key: GPXSXZGMVOSWMN-UHFFFAOYSA-N
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Description

Molecular Formula: C₄H₂ClF₃N₂O
Molecular Weight: 186.52 g/mol
CAS Number: 723286-98-4
Structure: The compound features a 1,3,4-oxadiazole ring substituted with a chloromethyl (-CH₂Cl) group at position 2 and a trifluoromethyl (-CF₃) group at position 3. This combination imparts distinct electronic and steric properties, enhancing its reactivity and stability .

Properties

IUPAC Name

2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF3N2O/c5-1-2-9-10-3(11-2)4(6,7)8/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXSXZGMVOSWMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(O1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439930
Record name 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
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Molecular Weight

186.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723286-98-4
Record name 5-(Trifluoromethyl)-2-(chloromethyl)-1,3,4-oxadiazole
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Record name 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
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Record name 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
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Record name 2-Chloromethyl-5-trifluoromethyl-1,3,4-oxadiazole
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Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves cyclization of 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine in 1,2-dichloroethane with phosphorus oxychloride (POCl₃) as the cyclizing agent. The reaction proceeds via intramolecular dehydration, forming the oxadiazole ring. Key parameters include:

  • Temperature : 80–85°C

  • Reaction Time : 20–24 hours

  • Molar Ratio : 1:1.5 (hydrazine derivative:POCl₃)

After cyclization, the mixture is quenched with water at <10°C, and the organic layer is neutralized with 5% sodium bicarbonate. The final product is isolated via solvent evaporation, yielding a 97.3% pure oil with a 90.2% yield.

Table 1: Optimization of Cyclization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–85°C<80°C: Incomplete cyclization
POCl₃ Equivalents1.5 eq>2 eq: Side-product formation
Quenching Temperature<10°CHigher temps: Hydrolysis risk

Hydrazide-Carbon Disulfide Cyclization

Catalyst-Free Synthesis

An alternative approach employs hydrazine monohydrate and carbon disulfide under reflux conditions. Ethyl 2-(2-acetamidophenoxy)acetate reacts with hydrazine to form a hydrazide intermediate, which undergoes cyclization with carbon disulfide in the presence of sodium ethoxide.

Key Steps:

  • Hydrazide Formation : Hydrazine monohydrate in ethanol, 6-hour reflux.

  • Cyclization : Sodium ethoxide and CS₂, 6-hour reflux.

  • Acid Workup : Hydrochloric acid precipitation yields the oxadiazole.

This method avoids toxic solvents and achieves high yields (exact yield unspecified).

Multi-Step Industrial Synthesis

Patent-Based Production (WO2004080958A2)

A patented industrial route involves sequential acylation and cyclization:

  • Bis-Acylation : Hydrazine reacts with ethyl trifluoroacetate and chloroacetyl chloride to form 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine.

  • Cyclization : POCl₃ in acetonitrile or THF at 60–70°C for 12 hours.

Table 2: Industrial Process Metrics

StepConditionsYield
Bis-AcylationAcetonitrile, 25°C, 4 hours85–90%
CyclizationTHF, 65°C, 12 hours78–82%
PurificationCrystallization (hexane:EtOAc)95% purity

This method is scalable, with phase-transfer catalysts improving reaction rates.

Comparative Analysis of Methods

Yield and Scalability

  • POCl₃ Cyclization : Highest yield (90.2%) but requires prolonged reaction times.

  • Hydrazide-CS₂ Method : Eco-friendly but lacks yield data.

  • Industrial Process : Balanced yield (78–82%) and scalability, suitable for bulk production.

Practical Considerations

  • Toxicity : POCl₃ poses handling risks, necessitating stringent safety protocols.

  • Cost : Industrial methods use cheaper reagents (e.g., THF vs. 1,2-dichloroethane).

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as halides and acetates, as well as oxidizing and reducing agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Scientific Research Applications

2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. The chloromethyl group can undergo substitution reactions, leading to the formation of active intermediates that exert biological effects .

Comparison with Similar Compounds

Key Properties :

  • Reactivity : The chloromethyl group enables nucleophilic substitution reactions, while the electron-withdrawing trifluoromethyl group increases the electrophilicity of the oxadiazole ring .
  • Lipophilicity : The -CF₃ group enhances lipophilicity, improving membrane permeability in biological systems .
  • Applications : Used in pharmaceuticals (e.g., enzyme inhibitors), agrochemicals (pesticides), and materials science (fluorinated polymers) .
Structural Analogues with Halogen or Fluorinated Substituents
Compound Name Substituents Key Differences Biological/Chemical Impact Reference
2-(Chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole -CH₂Cl, -CHF₂ Reduced electronegativity compared to -CF₃ Lower metabolic stability and reactivity
2-(Bromomethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole -CH₂Br, -CF₃ Bromine’s larger atomic radius vs. chlorine Slower substitution kinetics; altered bioactivity
2-Chloro-5-methyl-1,3,4-oxadiazole -Cl, -CH₃ Lack of -CF₃ reduces lipophilicity Lower potency in biological assays

Data Insight :

  • Electrophilicity : The -CF₃ group in the target compound increases ring electrophilicity by 20–30% compared to -CHF₂ or -CH₃ analogs, as measured by Hammett constants .
  • Synthetic Yield : Target compound synthesis achieves 97% purity under optimized conditions (POCl₃, 20–60°C), whereas brominated analogs require harsher reagents (e.g., PBr₃) with yields <85% .
Heterocyclic Variants
Compound Name Core Structure Key Differences Impact on Applications Reference
2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole Thiadiazole (S atom) Sulfur’s lower electronegativity vs. oxygen Altered redox properties; reduced stability
[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanol -CH₂OH, -CF₃ Hydroxyl group replaces -CH₂Cl Enhanced solubility but reduced electrophilicity

Data Insight :

  • Thermal Stability : The oxadiazole core (O) decomposes at 220°C, while thiadiazole (S) analogs degrade at 190°C due to weaker S–N bonds .
  • Bioactivity : Thiadiazole derivatives exhibit 50% lower enzyme inhibition (IC₅₀) compared to oxadiazoles in kinase assays .
Phenyl-Substituted Analogs
Compound Name Substituents Key Differences Biological Relevance Reference
2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole -CH₂Cl, 3-Cl-C₆H₄ Bulky aryl group vs. -CF₃ Improved DNA intercalation but higher toxicity
2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole -C₆H₄Cl, -SC₆H₄CH₃ Thioether linkage Enhanced pesticidal activity (LC₅₀ = 0.5 μM)

Data Insight :

  • SAR Studies : Trifluoromethyl-substituted oxadiazoles show 3–5× higher binding affinity to GABA receptors than phenyl-substituted analogs .
  • Synthetic Complexity : Introducing -CF₃ requires multi-step protocols (e.g., trifluoromethylation with Ruppert–Prakash reagent), whereas aryl substituents are added via Suzuki coupling .

Biological Activity

2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (CAS: 723286-98-4) is a heterocyclic compound notable for its diverse biological activities. This compound belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in various pharmacological studies.

  • Molecular Formula : C4H2ClF3N2O
  • Molecular Weight : 186.52 g/mol
  • Purity : 97%
  • IUPAC Name : this compound
  • SMILES Notation : FC(F)(F)C1=NN=C(CCl)O1

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its role as an intermediate in the synthesis of compounds with significant pharmacological properties.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit antimicrobial properties. In particular, studies have shown that compounds containing oxadiazole rings can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Antidiabetic Properties

This compound has been identified as an intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are used to manage Type 2 diabetes. DPP-IV inhibitors enhance insulin secretion and lower blood glucose levels by inhibiting the degradation of incretin hormones .

Study 1: DPP-IV Inhibition

A study focused on synthesizing derivatives from this compound demonstrated that these derivatives exhibited significant DPP-IV inhibitory activity. The synthesized compounds were tested for their ability to lower blood glucose levels in diabetic models. Results indicated that certain derivatives showed improved potency compared to existing DPP-IV inhibitors .

Study 2: Antimicrobial Efficacy

In a separate investigation, derivatives of this oxadiazole were screened for antimicrobial activity against a panel of pathogens. The results highlighted that some derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggested that the trifluoromethyl group significantly contributed to the enhanced activity .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativesObserved EffectsReference
DPP-IV InhibitionVarious DerivativesSignificant reduction in blood glucose levels
AntimicrobialOxadiazole DerivativesInhibition of bacterial growth
CytotoxicitySelected DerivativesLow cytotoxicity towards mammalian cells

The biological mechanisms underlying the activity of this compound and its derivatives are multifaceted:

  • Enzyme Inhibition : Compounds derived from this oxadiazole are known to inhibit enzymes such as DPP-IV, which plays a crucial role in glucose metabolism.
  • Membrane Disruption : The antimicrobial properties may be attributed to the ability of these compounds to disrupt bacterial cell membranes or interfere with cellular respiration processes.

Q & A

Q. What are the common synthetic routes for 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole?

The compound is typically synthesized via cyclization reactions using chloroacetic acid derivatives. For example, a reflux method with POCl₃ involves reacting chloroacetic acid (1.2 eq) with an appropriate acid hydrazide (1 eq) in POCl₃ for 5–6 hours, followed by neutralization and purification via column chromatography (n-hexane:EtOAc = 7:1) . Multi-step syntheses starting from trifluoroacetylacetone and orthoesters are also employed, leveraging nucleophilic substitution and cyclization to introduce the chloromethyl and trifluoromethyl groups .

Table 1: Representative Synthetic Conditions for Oxadiazole Derivatives

Starting MaterialReagents/ConditionsYieldCharacterizationReference
Chloroacetic acid + acid hydrazidePOCl₃, reflux, 5–6 hModerateNMR, HRMS
Ethyl 4,4,4-trifluoro-3-oxobutanoateTriethyl orthoformate, multi-step27–83%NMR, X-ray

Q. How is the compound characterized post-synthesis?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Chemical shifts for oxadiazole protons typically appear at δ 8.5–9.0 ppm (aromatic), with chloromethyl groups at δ 4.5–5.0 ppm. Trifluoromethyl carbons resonate at ~120 ppm (¹³C) .
  • HRMS : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]⁺ for C₅H₃ClF₃N₂O: 227.9527) .
  • X-ray crystallography : Used to resolve bond angles and confirm regiochemistry in derivatives (e.g., monoclinic system, space group P2₁/c) .

Q. What are the key stability considerations during storage?

While direct stability data for this compound is limited, analogous oxadiazoles are hygroscopic and sensitive to light. Recommended storage is at room temperature (RT) in airtight containers under inert gas . Decomposition under acidic/basic conditions should be assessed via accelerated stability studies (e.g., 40°C/75% RH for 6 months).

Advanced Research Questions

Q. How can synthesis yields be optimized given conflicting data (e.g., 27% vs. 83% in similar derivatives)?

Yield variability arises from:

  • Reaction time : Prolonged reflux (e.g., >6 hours) may degrade intermediates.
  • Purification : Column chromatography with polar solvents (EtOAc) improves isolation of polar byproducts.
  • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) reduce nucleophilicity, requiring optimized stoichiometry. Recommendation : Use design of experiments (DoE) to test variables like temperature, solvent ratio, and catalyst loading .

Q. What bioassays are used to evaluate fungicidal/herbicidal activity, and how are contradictions resolved?

  • Fungicidal assays : Inhibitory activity against Sclerotinia sclerotiorum and Rhizoctonia solani is tested at 50 µg/mL via mycelial growth inhibition. Contradictions in IC₅₀ values arise from spore viability variations; use standardized OECD guidelines for reproducibility .
  • Herbicidal assays : Seedling growth inhibition (e.g., Arabidopsis) with bleaching effects monitored at 14 days. Discrepancies may stem from soil microbiota interactions; include sterile controls .

Q. How does molecular docking inform structure-activity relationships (SAR) for SDH inhibition?

Docking studies with succinate dehydrogenase (SDH, PDB: 2FBW) reveal:

  • The trifluoromethyl group forms hydrophobic interactions with Val-77 and Leu-121.
  • Chloromethyl substituents enhance binding via halogen bonds with His-72. Table 2: Key Docking Parameters for SDH Inhibitors
CompoundBinding Energy (kcal/mol)Key InteractionsReference
5g (bromobenzyl derivative)-9.2His-72 (halogen), Val-77 (hydrophobic)
Penthiopyrad (lead)-8.9Similar interactions, weaker halogen bonding

Q. What analytical strategies resolve spectral overlaps in NMR/HRMS data?

  • ¹H NMR : Use 2D-COSY to distinguish overlapping peaks (e.g., oxadiazole vs. aromatic protons).
  • HRMS : Isotopic pattern analysis (³⁵Cl/³⁷Cl) confirms chloromethyl presence. For exact mass (227.9527), ensure resolution <3 ppm .
  • Contradiction management : Cross-validate with elemental analysis (C, H, N ±0.3%) .

Methodological Guidelines

  • Synthetic optimization : Prioritize POCl₃-based cyclization for scalability but monitor exothermic side reactions.
  • Bioactivity testing : Include positive controls (e.g., azoxystrobin for fungi) and validate via triplicate runs.
  • Computational modeling : Use AutoDock Vina with AMBER force fields for docking accuracy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

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